

Application Notes and Protocols: Synthesis of Phenpromethamine Hydrochloride for Research Purposes

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Compound of Interest

Compound Name: *Phenpromethamine hydrochloride*

Cat. No.: *B134826*

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Introduction

Phenpromethamine (also known as N,β-dimethylphenethylamine) is a sympathomimetic amine of the phenethylamine class.[1] It was formerly marketed under the brand name Vonedrine as a nasal decongestant but is no longer commercially available.[1] Pharmacologically, it acts as a norepinephrine-dopamine releasing agent.[1] Due to its stimulant properties, its use is prohibited in competitive sports.[2] The availability of a well-characterized reference standard is crucial for forensic analysis, academic research, and toxicology studies.

This document provides a detailed protocol for the laboratory-scale synthesis of **Phenpromethamine hydrochloride** (CAS No: 5969-39-1) via the reductive amination of 2-phenylpropanal with methylamine. This method is a standard and reliable route for the formation of secondary amines.

Chemical Properties and Data

A summary of the key physicochemical properties for the primary starting material and the final product is presented below for reference.

Property	2-Phenylpropanal (Starting Material)	Phenpromethamine Hydrochloride (Final Product)
Synonyms	Hydratropaldehyde, Cumenealdehyde	Vonedrine HCl, Phenylpropylmethylamine HCl[3][4]
CAS Number	93-53-8	5969-39-1[3]
Molecular Formula	C ₉ H ₁₀ O	C ₁₀ H ₁₆ ClN[3]
Molecular Weight	134.18 g/mol	185.69 g/mol [3][4]
Appearance	Colorless to pale yellow liquid	White to off-white crystalline powder
Melting Point	N/A	138-140 °C[3]
Boiling Point	205-207 °C	209.8 °C (free base)[3]

Synthesis Reaction Scheme

The synthesis is achieved through a one-pot reductive amination reaction. 2-Phenylpropanal reacts with methylamine to form an intermediate imine, which is subsequently reduced in situ by sodium cyanoborohydride to yield the secondary amine, Phenpromethamine. The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Overall reaction scheme for the synthesis of Phenpromethamine HCl.

Experimental Protocol

4.1 Materials

- 2-Phenylpropanal (≥98%)
- Methylamine solution (40 wt. % in H₂O)

- Sodium Cyanoborohydride (NaBH_3CN)
- Methanol (Anhydrous)
- Dichloromethane (DCM)
- Hydrochloric Acid (Concentrated, 37%)
- Diethyl Ether (Anhydrous)
- Sodium Hydroxide (NaOH)
- Magnesium Sulfate (MgSO_4 , Anhydrous)
- Deionized Water

4.2 Equipment

- Round-bottom flask with magnetic stirrer
- Dropping funnel and condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and vacuum flask
- pH paper or meter
- Standard laboratory glassware

4.3 Synthesis Procedure

Step 1: Reductive Amination

- In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylpropanal (e.g., 5.0 g, 37.3 mmol) in anhydrous methanol (100 mL).
- Cool the solution to 0-5 °C using an ice bath.
- Slowly add methylamine solution (e.g., 4.3 mL, 48.5 mmol) dropwise to the stirred solution. Maintain the temperature below 10 °C.
- Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
- Re-cool the mixture to 0-5 °C. In small portions, carefully add sodium cyanoborohydride (e.g., 2.8 g, 44.8 mmol) over 30 minutes. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

Step 2: Work-up and Extraction of Phenpromethamine Free Base

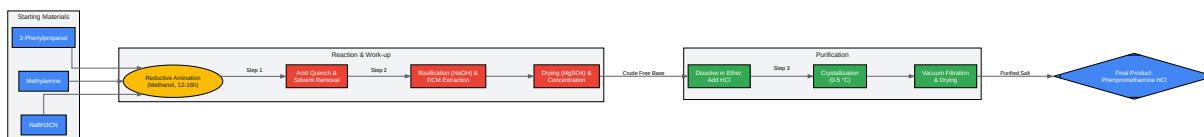
- Carefully quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
- Concentrate the mixture using a rotary evaporator to remove the methanol.
- Add deionized water (50 mL) to the residue and transfer the solution to a separatory funnel.
- Make the aqueous solution basic (pH >12) by the slow addition of 4 M sodium hydroxide solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude Phenpromethamine free base as an oil.

Step 3: Formation and Purification of **Phenpromethamine Hydrochloride**

- Dissolve the crude free base oil in anhydrous diethyl ether (100 mL).
- While stirring, add concentrated hydrochloric acid dropwise until no further precipitation is observed.
- Cool the mixture in an ice bath for 1 hour to maximize crystallization.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
- Dry the resulting white powder under vacuum at 50-60 °C to a constant weight to yield **Phenpromethamine hydrochloride**.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.



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Caption: Step-by-step workflow for the synthesis and purification of Phenpromethamine HCl.

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References

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